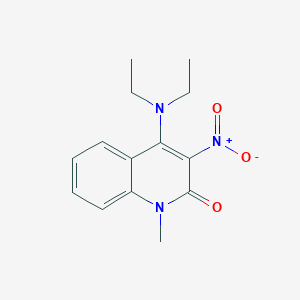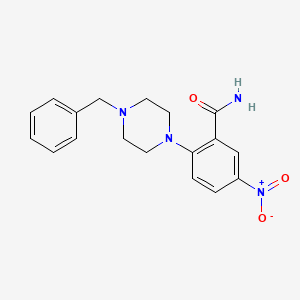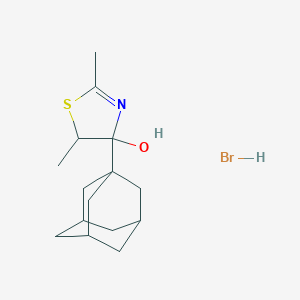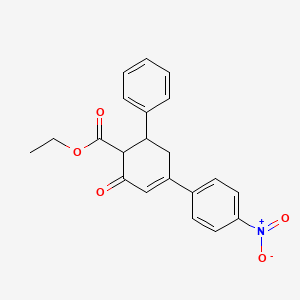![molecular formula C19H23NO B4967199 [1-(4-biphenylylmethyl)-3-piperidinyl]methanol](/img/structure/B4967199.png)
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol, also known as BMS-181,101, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a target for the treatment of several neurological and psychiatric disorders.
Wirkmechanismus
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol acts as a competitive antagonist of the dopamine D3 receptor, which is a member of the G protein-coupled receptor family. By binding to the receptor, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol prevents the activation of downstream signaling pathways, leading to a decrease in dopamine release and neurotransmission. This mechanism of action has been extensively studied and has provided valuable insights into the role of the dopamine D3 receptor in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol are primarily related to its interaction with the dopamine D3 receptor. By blocking the receptor, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol can modulate dopamine release and neurotransmission, which can have a range of effects on behavior, cognition, and motor function. The compound has been shown to be effective in animal models of addiction, schizophrenia, and Parkinson's disease, highlighting its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol has several advantages for use in lab experiments. The compound is highly potent and selective, allowing for precise modulation of dopamine D3 receptor activity. It is also relatively stable and easy to synthesize, making it a valuable tool for scientific research. However, like all compounds, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol has limitations. The compound is not suitable for use in human studies, and its effects may vary depending on the experimental conditions and animal models used.
Zukünftige Richtungen
There are several future directions for research on [1-(4-biphenylylmethyl)-3-piperidinyl]methanol. One area of interest is the development of novel therapeutic agents based on the compound's mechanism of action. Researchers are also exploring the potential use of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of the dopamine D3 receptor in several neurological and psychiatric disorders, which may provide further insights into the potential applications of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol.
Synthesemethoden
The synthesis of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol involves several steps, including the reaction of 4-biphenylcarboxaldehyde with piperidine to form the intermediate 1-(4-biphenylylmethyl)-3-piperidinone. This intermediate is then reduced using sodium borohydride to yield the final product, [1-(4-biphenylylmethyl)-3-piperidinyl]methanol. The synthesis of [1-(4-biphenylylmethyl)-3-piperidinyl]methanol has been optimized to produce high yields and purity, making it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
[1-(4-biphenylylmethyl)-3-piperidinyl]methanol has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. The compound has been shown to be a potent and selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease.
Eigenschaften
IUPAC Name |
[1-[(4-phenylphenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c21-15-17-5-4-12-20(14-17)13-16-8-10-19(11-9-16)18-6-2-1-3-7-18/h1-3,6-11,17,21H,4-5,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSMXOMTTVWPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(4-Phenylphenyl)methyl]piperidin-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)

![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)

![5-chloro-2-{[(3-nitrophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4967148.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4967178.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)

![N-(4-methoxyphenyl)-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4967221.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-phenoxybenzyl)methanamine](/img/structure/B4967223.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)